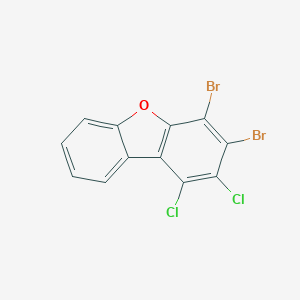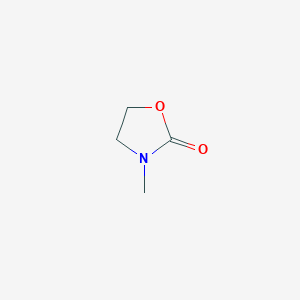
2-Oxazolidinone, 3-methyl-
説明
Synthesis Analysis
Synthesis of 2-oxazolidinones can be achieved through several routes. Electrochemical synthesis from acetylenic amines and CO2 offers an efficient pathway, providing good to excellent yields under mild conditions, without the need for harmful chemicals or catalysts (Feroci et al., 2005). Enzymatic synthesis using immobilized lipases has also been explored for the preparation of 3-ethyl-1,3-oxazolidin-2-one, revealing insights into mechanism and kinetics (Yadav & Pawar, 2014).
Molecular Structure Analysis
The molecular structure of 2-oxazolidinones is characterized by a 5-membered ring containing oxygen and nitrogen atoms. This structure imparts unique chemical reactivity and properties to the compounds. Studies have elucidated the structure-reactivity relationships, aiding in the synthesis of various derivatives with tailored properties.
Chemical Reactions and Properties
2-Oxazolidinones undergo a variety of chemical reactions, reflecting their versatility as synthetic intermediates. They can participate in C-N bond formations, serve as substrates for N-arylation reactions, and be involved in the synthesis of N-methyl amino acids, showcasing their reactivity and utility in organic synthesis (Cacchi et al., 2001; Aurelio et al., 2000).
科学的研究の応用
-
Medicinal Chemistry
- Oxazolidinones are a class of five-membered heterocyclic compounds containing both nitrogen and an oxygen atom in their structure and find broad application in organic and medicinal chemistry .
- They have been used in drug discovery, with Linezolid being the first approved drug containing an oxazolidinone ring as the pharmacophore group .
- Oxazolidinones have shown promising pharmacological applications in a variety of therapeutic areas, including antibacterial, antituberculosis, anticancer, anti-inflammatory, neurologic, and metabolic diseases .
-
Electrolyte in Lithium Batteries
-
Bioisosteres in Medicinal Chemistry
- Oxazolidinones can act as bioisosteres of different chemical groups, such as carbamates, thiocarbamates, ureas, and amides .
- This structural similarity between oxazolidinones and the aforementioned groups confers on the former certain critical druglike characteristics such as the formation of hydrogen bonds with amino acid residues and a higher metabolic and chemical stability .
-
Antimicrobial Agents
-
Antibacterial Agents
- The first representatives of a new class of antibacterial agents were compounds (Dup-105) and (DuP-721), formally reported by E.I. du Pont de Nemours & Company (DuPont) at the 1987 Interscience Conference on Antimicrobial Agents and Chemotherapy .
- Linezolid (LNZ), the first commercially available member of this new class of compounds, was discovered in 1996 by Pharmacia & Upjohn and approved in 2000 for clinical use by the US Food and Drug Administration (FDA) for the treatment of infectious diseases caused by Gram-positive bacteria resistant to other antibiotics .
-
Preparation of Other Compounds
-
Antitubercular Drug
- The oxazolidinone cycloserine (3-oxazolidinone) was developed and used as an antitubercular drug since 1956 .
- Recently, Linezolid (LZD), another oxazolidinone, was included in the list of antitubercular drugs recommended by the World Health Organization (WHO) for use in long multidrug-resistant tuberculosis (MDR-TB) treatment regimens .
-
Treatment of Infectious Diseases
- Linezolid (LZD), the first commercially available member of this new class of compounds, was discovered in 1996 by Pharmacia & Upjohn and approved in 2000 for clinical use by the US Food and Drug Administration (FDA) for the treatment of infectious diseases caused by Gram-positive bacteria resistant to other antibiotics .
- LZD displays potent activity against a wide range of Gram-positive bacteria, including streptococci, vancomycin-resistant Enterococci (VRE), and methicillin-resistant Staphylococcus aureus (MRSA) .
-
Treatment of Acute Bacterial Skin and Skin Structure Infections
- In 2014, the FDA approved the second-generation representative of the oxazolidinone class, namely tedizolid, for the treatment of acute bacterial skin and skin structure infections caused by certain susceptible bacteria, including Staphylococcus aureus, several Streptococcus species, and Enterococcus faecalis .
-
Bacteriostatic and Bactericidal Agent
-
Precursor for the Preparation of Other Compounds
特性
IUPAC Name |
3-methyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c1-5-2-3-7-4(5)6/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIIJDNADIEEDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066537 | |
| Record name | 2-Oxazolidinone, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxazolidinone, 3-methyl- | |
CAS RN |
19836-78-3, 16112-59-7 | |
| Record name | 3-Methyl-2-oxazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19836-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxazolidinone, 4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016112597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Oxazolidinone, 3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019836783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Oxazolidinone, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Oxazolidinone, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyloxazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.404 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



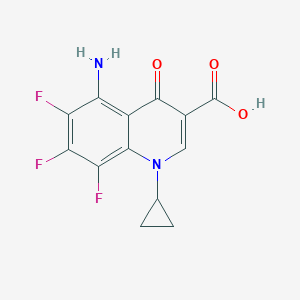
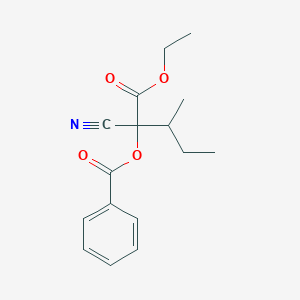
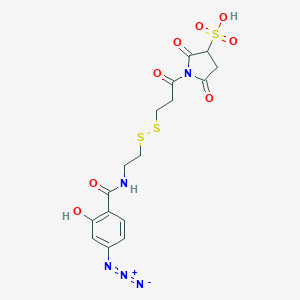
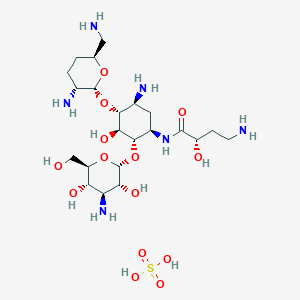
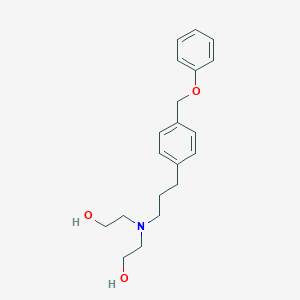
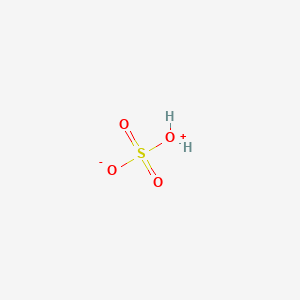
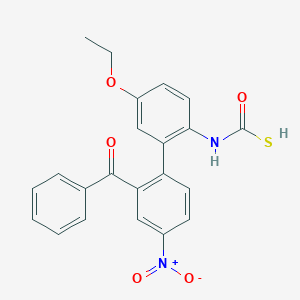
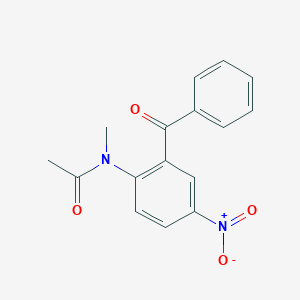

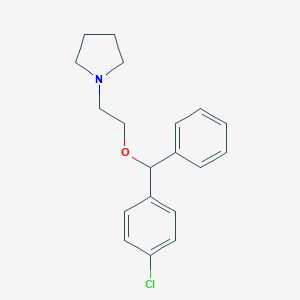
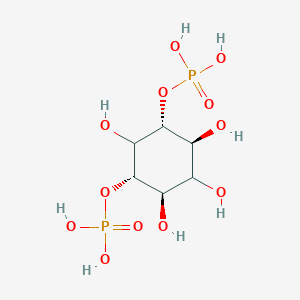
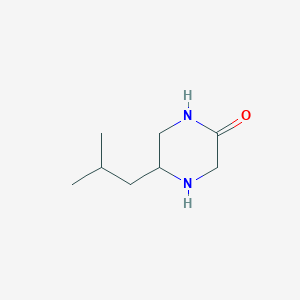
![7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B34776.png)
